molecular formula C10H16ClN3O2 B1652430 [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439897-54-7

[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride

Cat. No.: B1652430
CAS No.: 1439897-54-7
M. Wt: 245.70
InChI Key: MGRSQQWJCHEMSZ-UHFFFAOYSA-N
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Description

[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.70594 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a tetrahydro-2H-pyran-4-yloxy group and a methanamine group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.

    Substitution with Tetrahydro-2H-pyran-4-yloxy Group: The tetrahydro-2H-pyran-4-yloxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the tetrahydro-2H-pyran-4-yloxy moiety.

    Introduction of the Methanamine Group: The methanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxo derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine: The free base form of the compound without the hydrochloride salt.

    [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanol: A related compound where the methanamine group is replaced by a methanol group.

    [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanone: A compound with a methanone group instead of the methanamine group.

Uniqueness

The uniqueness of [6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[6-(oxan-4-yloxy)pyrimidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c11-6-8-5-10(13-7-12-8)15-9-1-3-14-4-2-9;/h5,7,9H,1-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRSQQWJCHEMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=NC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-54-7
Record name 4-Pyrimidinemethanamine, 6-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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